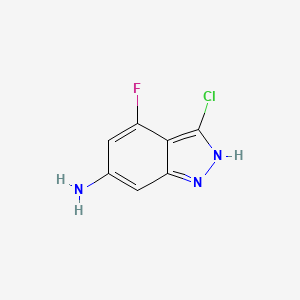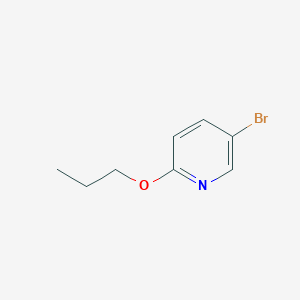
6-Amino-3-Chlor-4-Fluor-1H-Indazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization reactions. One practical approach is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material. This method has been explored and optimized for producing indazole derivatives .
Molecular Structure Analysis
The molecular structure of 6-Amino-3-chloro-4-fluoro-1H-indazole consists of an indazole nucleus with amino, chloro, and fluoro substituents. The arrangement of atoms and functional groups determines its biological properties .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Die Verbindung 6-Amino-3-Chlor-4-Fluor-1H-Indazol wurde auf ihr Potenzial als Antitumormittel untersucht. Eine Reihe von Indazolderivaten, einschließlich dieser Verbindung, wurden synthetisiert und auf ihre inhibitorischen Aktivitäten gegen verschiedene humane Krebszelllinien untersucht . Beispielsweise zeigten diese Derivate vielversprechende inhibitorische Wirkungen gegen die K562-Zelllinie, ein Modell für chronische myeloische Leukämie. Die Fähigkeit der Verbindung, Apoptose zu induzieren und den Zellzyklus zu beeinflussen, wurde mit ihrer Wechselwirkung mit den Bcl2-Familienmitgliedern und dem p53/MDM2-Signalweg in Verbindung gebracht .
Synthese von Indazolderivaten
Indazolderivate, einschließlich This compound, sind in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten von Bedeutung. Neuere Syntheseansätze für diese Verbindungen umfassen Übergangsmetall-katalysierte Reaktionen und reduktive Cyclisierungsreaktionen . Diese Methoden zielen darauf ab, die Ausbeute und Selektivität der Indazolderivate zu verbessern, die bei der Entwicklung neuer Arzneimittel eingesetzt werden können.
Pharmazeutische Zwischenprodukte
Als wichtiger Rohstoff und Zwischenprodukt wird This compound bei der Synthese verschiedener Pharmazeutika verwendet . Seine Rolle als Zwischenprodukt ermöglicht die Herstellung einer breiten Palette von Medikamenten, wodurch deren Wirksamkeit und Sicherheitsprofile möglicherweise verbessert werden.
Hemmung des Zellwachstums
Der Indazol-Teil ist bekannt für seine Zellwachstumshemmenden Eigenschaften. Verbindungen wie This compound waren gegen Kolon- und Melanom-Zelllinien wirksam und zeigen ihr Potenzial in der Krebsbehandlung . Die Fähigkeit der Verbindung, das Zellwachstum zu hemmen, ist entscheidend für ihre Anwendung in der Chemotherapie.
Forschung zu stickstoffhaltigen Heterocyclen
This compound: ist Teil der Familie der stickstoffhaltigen Heterocyclen, die in Naturprodukten und vermarkteten Medikamenten eine wichtige Rolle spielen. Die Untersuchung dieser Verbindung trägt zum Verständnis der Rolle stickstoffhaltiger Heterocyclen in verschiedenen biologischen Prozessen und ihrer potenziellen therapeutischen Anwendungen bei .
Entwicklung von Antikrebsmitteln
Die Forschung zu This compound und seinen Derivaten wird von der Notwendigkeit angetrieben, Antikrebsmittel mit hoher Effizienz und geringer Toxizität zu entwickeln. Durch die Erforschung der Antitumoraktivitäten dieser Verbindungen wollen Wissenschaftler neuartige Medikamente entwickeln, die die Grenzen derzeitiger Chemotherapiebehandlungen überwinden können .
Selektive Inhibitoren für Atemwegserkrankungen
Indazolverbindungen, einschließlich This compound, können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ eingesetzt werden, einem Ziel für die Behandlung von Atemwegserkrankungen . Diese Anwendung unterstreicht die Vielseitigkeit der Verbindung und ihr potenzielles Auswirkungen auf die Atemwegsgesundheit.
Agrochemikalien und Farbstoffbereiche
Neben Pharmazeutika wird This compound auch bei der Synthese von Agrochemikalien und Farbstoffen verwendet . Seine chemischen Eigenschaften machen es zu einem wertvollen Bestandteil bei der Herstellung von Verbindungen, die in der Landwirtschaft und der Produktion von Farbstoffen eingesetzt werden.
Wirkmechanismus
Target of Action
6-Amino-3-chloro-4-fluoro-1H-indazole, also known as 6-Amino-3-chloro-4-fluoro (1H)indazole, is a compound that has been found to have a wide variety of medicinal applications . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, which can disrupt cell signaling pathways and lead to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by 6-Amino-3-chloro-4-fluoro-1H-indazole are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect pathways involved in cell growth and survival . Similarly, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle regulation .
Pharmacokinetics
It is reported that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.28 (iLOGP) and 2.28 (XLOGP3) .
Result of Action
The molecular and cellular effects of 6-Amino-3-chloro-4-fluoro-1H-indazole’s action are likely to be dependent on its interaction with its targets. For instance, the inhibition of phosphoinositide 3-kinase δ can lead to reduced cell growth and survival . Similarly, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest .
Biochemische Analyse
Biochemical Properties
6-Amino-3-chloro-4-fluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphoinositide 3-kinase (PI3K), where 6-Amino-3-chloro-4-fluoro-1H-indazole acts as an inhibitor . This inhibition can modulate signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapies. Additionally, this compound has been shown to interact with proteins involved in apoptosis, such as the Bcl-2 family, thereby influencing cell death mechanisms .
Cellular Effects
The effects of 6-Amino-3-chloro-4-fluoro-1H-indazole on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and growth. By inhibiting this pathway, 6-Amino-3-chloro-4-fluoro-1H-indazole can reduce cell viability and promote programmed cell death. Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Amino-3-chloro-4-fluoro-1H-indazole exerts its effects through several mechanisms. It binds to the active site of PI3K, preventing the phosphorylation of its substrates and subsequent activation of downstream signaling pathways . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, 6-Amino-3-chloro-4-fluoro-1H-indazole can inhibit other enzymes involved in cell survival and proliferation, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-3-chloro-4-fluoro-1H-indazole have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 6-Amino-3-chloro-4-fluoro-1H-indazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 6-Amino-3-chloro-4-fluoro-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 6-Amino-3-chloro-4-fluoro-1H-indazole while minimizing potential side effects.
Metabolic Pathways
6-Amino-3-chloro-4-fluoro-1H-indazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its bioavailability and efficacy, making it an important consideration in drug development.
Transport and Distribution
Within cells and tissues, 6-Amino-3-chloro-4-fluoro-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and into different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate tissues and reach target sites . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Amino-3-chloro-4-fluoro-1H-indazole plays a significant role in its activity and function. It has been observed to accumulate in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . Once localized, 6-Amino-3-chloro-4-fluoro-1H-indazole can exert its effects on various cellular processes, including gene expression and energy metabolism .
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-2H-indazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXLXJFEGCXGPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)








